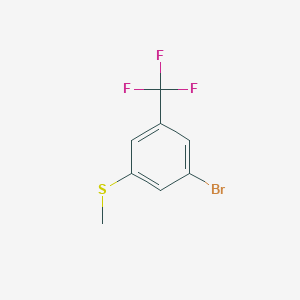

3-Bromo-5-trifluoromethylthioanisole

Description

Properties

IUPAC Name |

1-bromo-3-methylsulfanyl-5-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF3S/c1-13-7-3-5(8(10,11)12)2-6(9)4-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJVCLKAKVIMBLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC(=CC(=C1)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70674590 | |

| Record name | 1-Bromo-3-(methylsulfanyl)-5-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70674590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072944-92-3 | |

| Record name | 1-Bromo-3-(methylthio)-5-(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072944-92-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-3-(methylsulfanyl)-5-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70674590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

solubility of 3-Bromo-5-trifluoromethylthioanisole in organic solvents

An In-depth Technical Guide to the Solubility of 3-Bromo-5-trifluoromethylthioanisole in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound (CAS: 1072944-92-3). As a fluorinated aromatic compound, it serves as a critical building block in medicinal chemistry and materials science.[1] A thorough understanding of its solubility is paramount for optimizing reaction conditions, purification processes like crystallization, and formulation development. Due to the limited availability of direct quantitative solubility data in published literature, this document emphasizes predictive analysis based on molecular structure and provides detailed, field-proven experimental protocols for its determination. This guide is intended for researchers, chemists, and drug development professionals who require practical, reliable methods for handling this and structurally similar compounds.

Introduction and Physicochemical Profile

This compound is a substituted aromatic compound with a molecular structure that imparts a unique combination of polar and non-polar characteristics. Its key physicochemical properties are foundational to predicting its behavior in various solvent systems.

-

IUPAC Name: 3-bromo-5-(trifluoromethyl)phenyl methyl sulfide[2]

-

Molecular Formula: C₈H₆BrF₃S[3]

-

Appearance: Typically a liquid[2]

The structure features a benzene ring, which is inherently non-polar. However, the substituents—a bromine atom, a highly electronegative trifluoromethyl (-CF₃) group, and a thioanisole (methylthio, -SCH₃) group—introduce significant polarity and dipole moments. The principle of "like dissolves like" dictates that the solubility of a solute in a solvent is maximized when their intermolecular forces are similar.[4][5] Based on this, this compound is anticipated to be a moderately polar molecule.

Predicted Solubility Profile

The molecular structure of this compound suggests it will not be soluble in highly polar protic solvents like water but will exhibit good solubility in a range of common organic solvents.[6] Its solubility is expected to be highest in polar aprotic solvents that can engage in dipole-dipole interactions and lowest in non-polar aliphatic solvents.

The following table summarizes the predicted solubility and provides a template for recording experimental findings.

| Solvent Class | Specific Solvent | Predicted Solubility | Rationale for Prediction | Experimental Value (e.g., g/100mL) |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Highly Soluble | High polarity effectively solvates the polar groups. | |

| N,N-Dimethylformamide (DMF) | Highly Soluble | High polarity effectively solvates the polar groups. | ||

| Acetone | Soluble | Ketone group provides sufficient polarity. | ||

| Tetrahydrofuran (THF) | Soluble | Ether oxygen allows for good interaction with the solute. | ||

| Moderately Polar | Dichloromethane (DCM) | Soluble | Halogenated solvent with moderate polarity.[6] | |

| Ethyl Acetate | Soluble | Ester group provides moderate polarity. | ||

| Polar Protic | Methanol | Moderately Soluble | Polarity is high, but hydrogen bonding may be less effective than with more polar solutes. | |

| Ethanol | Moderately Soluble | Similar to methanol, with slightly lower polarity. | ||

| Non-Polar | Toluene | Sparingly Soluble | Aromatic ring allows for some π-π stacking interactions. | |

| Hexanes | Insoluble | Aliphatic nature lacks the polarity to effectively solvate the molecule. |

Experimental Protocols for Solubility Determination

To obtain precise and reliable solubility data, a systematic experimental approach is essential. The following protocols progress from a rapid qualitative assessment to a rigorous quantitative measurement.

Protocol 1: Qualitative Solubility Screening

Objective: To rapidly screen a range of solvents to identify suitable candidates for further quantitative analysis. This method is based on visual observation of dissolution.[7]

Materials:

-

This compound

-

Selection of organic solvents (see Table 1)

-

Small test tubes or 1-dram vials

-

Vortex mixer

-

Calibrated dropper or pipette

Procedure:

-

Place approximately 25 mg of this compound into a clean, dry test tube.[8]

-

Add the selected solvent in 0.25 mL increments.

-

After each addition, cap the test tube and vortex vigorously for 30-60 seconds.[9]

-

Continue adding solvent up to a total volume of 1.0 mL.

-

Observe the mixture carefully. Record the compound as "soluble" if the solution is clear, "partially soluble" if some solid remains, or "insoluble" if the compound does not appear to dissolve at all.[9]

-

Repeat this process for each solvent of interest.

Trustworthiness: This protocol is self-validating through direct observation. Inconsistent results between duplicate tests would indicate an issue such as insufficient mixing or contamination.

Protocol 2: Quantitative Gravimetric Solubility Determination

Objective: To determine the precise solubility of the compound in a given solvent at a specific temperature (e.g., 25 °C). This method relies on the preparation of a saturated solution and the gravimetric analysis of the solute content.[5]

Materials:

-

This compound

-

Chosen solvent(s) from Protocol 1

-

Scintillation vials with screw caps

-

Thermostatically controlled shaker or water bath

-

Syringe filters (0.2 μm, PTFE or other solvent-compatible material)

-

Pre-weighed glass vials for evaporation

-

Analytical balance

-

Drying oven or vacuum desiccator

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a scintillation vial containing a known volume (e.g., 5.0 mL) of the chosen solvent. An excess is critical to ensure saturation.[5]

-

Equilibration: Seal the vial and place it in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C) for at least 24 hours. This extended time ensures the system reaches equilibrium.

-

Sample Extraction: After equilibration, allow the vial to stand undisturbed for several hours to let undissolved solids settle. Carefully draw a known volume of the supernatant (e.g., 1.0 mL) using a syringe. Do not disturb the solid at the bottom.

-

Filtration: Attach a 0.2 μm syringe filter to the syringe and dispense the solution into a pre-weighed, clean, and dry glass vial. This step is crucial to remove any microscopic undissolved particles, which would artificially inflate the final mass.

-

Solvent Evaporation: Place the vial in a drying oven at a temperature well below the boiling point of the solvent to allow for slow evaporation. Alternatively, use a vacuum desiccator. This prevents loss of solute due to splattering.[5]

-

Final Weighing: Once the solvent has completely evaporated and the vial has reached a constant weight, record the final mass.

-

Calculation: Calculate the solubility using the following formula: Solubility ( g/100 mL) = [(Mass of vial + solute) - (Mass of empty vial)] / (Volume of aliquot taken in mL) * 100

Experimental Workflow Diagram

The following diagram illustrates the logical flow for determining the solubility of this compound.

Caption: Workflow for solubility determination of this compound.

Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, data from structurally related compounds (halogenated, fluorinated aromatics) should be used to guide handling procedures.[10][11][12]

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound and its solutions.

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential vapors.[10]

-

Skin and Eye Contact: This class of compounds can cause skin and serious eye irritation.[12] In case of contact, immediately flush the affected area with plenty of water. For eye contact, continue rinsing for at least 15 minutes and seek medical attention.[10]

-

Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Do not pour solutions down the drain.

Conclusion

This guide provides a robust framework for approaching the solubility of this compound. By combining a predictive analysis based on its molecular structure with rigorous, step-by-step experimental protocols, researchers can confidently and accurately determine its solubility in a wide range of organic solvents. The resulting data is crucial for the successful design of synthetic routes, purification schemes, and the formulation of final products, thereby accelerating research and development in its target applications.

References

- Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? YouTube.

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- PubChem. (n.d.). 3-Bromo-5-(trifluoromethyl)aniline.

- Sigma-Aldrich. (2014, June 29). Safety Data Sheet for 5-Bromo-5-nitro-1,3-dioxane.

- Labsolu. (n.d.). This compound.

- Sigma-Aldrich. (n.d.). This compound.

- Sigma-Aldrich. (2025, November 6). Safety Data Sheet for 4-Bromo-α,α,α-trifluorotoluene.

- BLD Pharm. (n.d.). 3-Bromo-5-((trifluoromethyl)thio)aniline.

- Fisher Scientific. (2025, December 25). Safety Data Sheet for 3-Bromo-5-(trifluoromethoxy)benzaldehyde.

- Fisher Scientific. (2015, June 2). Safety Data Sheet for 3-Bromo-5-fluorobenzonitrile.

- PubChem. (n.d.). 3-Bromo-5-fluoroanisole.

- ECHEMI. (n.d.). 3-Bromo-5-(trifluoromethyl)benzoicacid SDS.

- Bouling Chemical Co., Limited. (n.d.). 3-Bromo-5-Nitrobenzotrifluoride.

- BLD Pharm. (n.d.). 3-Bromo-5-trifluoromethylbenzenethiol.

- Google Patents. (n.d.). CN101168510A - Technique for preparing 3-bromo-5-trifluoromethylaniline.

- Benchchem. (n.d.). Solubility of 3-(Bromomethyl)selenophene in Organic Solvents: An In-depth Technical Guide.

- ChemicalBook. (n.d.). 3-BROMO-5-NITROBENZOTRIFLUORIDE synthesis.

- PubChem. (n.d.). 3-Bromo-5-fluorobenzotrifluoride.

- BLD Pharm. (n.d.). 8-BROMO-5-FLUORO-3-ISOTHIOCYANATOISOQUINOLINE.

- Benchchem. (n.d.). An In-depth Technical Guide on the Solubility of 1,3-Dibromo-5-nitrobenzene in Organic Solvents.

Sources

- 1. CN101168510A - Technique for preparing 3-bromo-5-trifluoromethylaniline - Google Patents [patents.google.com]

- 2. This compound [sigmaaldrich.com]

- 3. labsolu.ca [labsolu.ca]

- 4. m.youtube.com [m.youtube.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 3-Bromo-5-Nitrobenzotrifluoride Manufacturer & Supplier in China | CAS 328-71-4 | Properties, Uses, Safety Data [boulingchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. www1.udel.edu [www1.udel.edu]

- 9. chem.ws [chem.ws]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. echemi.com [echemi.com]

role of trifluoromethylthio group in medicinal chemistry

An In-Depth Technical Guide to the Role of the Trifluoromethylthio Group in Medicinal Chemistry

Abstract

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, enabling the fine-tuning of molecular properties to overcome perennial challenges in drug development. Among these, the trifluoromethylthio (-SCF3) group has emerged as a uniquely powerful moiety. It is distinguished by its extreme lipophilicity and potent electron-withdrawing nature, which can profoundly and predictably alter the physicochemical and pharmacokinetic profiles of drug candidates. This guide provides an in-depth analysis of the -SCF3 group, detailing its core properties, strategic applications in drug design, and the synthetic methodologies required for its incorporation. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this functional group to enhance potency, improve metabolic stability, and optimize the absorption, distribution, metabolism, and excretion (ADME) profiles of novel therapeutic agents.

Introduction: A Paradigm Shift in Bioisosterism

For decades, medicinal chemists have relied on classical bioisosteres—substituents like methyl (-CH3), chloro (-Cl), or cyano (-CN)—to modulate the properties of lead compounds. While effective, these groups offer a somewhat limited range of physicochemical diversity. The introduction of fluorinated groups has significantly expanded the drug discovery toolbox.[1] The trifluoromethylthio (-SCF3) group, in particular, is not merely an incremental improvement but represents a paradigm shift. It offers a unique combination of properties that cannot be replicated by other single functional groups, making it an invaluable tool for addressing complex drug design challenges.[2]

The primary value of the -SCF3 group lies in its ability to confer a dramatic increase in lipophilicity while simultaneously acting as a strong electron-withdrawing group. This duality allows chemists to enhance a molecule's ability to cross cellular membranes while also modulating its electronic character to improve target binding or block metabolic pathways.[3][4]

Core Physicochemical Properties of the Trifluoromethylthio Moiety

The utility of the -SCF3 group is a direct consequence of its distinct electronic and steric properties. Understanding these foundational characteristics is critical to its rational application in drug design.

Extreme Lipophilicity: The Hansch Parameter

Lipophilicity, often quantified by the logarithm of the partition coefficient (logP) or the Hansch lipophilicity parameter (π), is a critical determinant of a drug's ADME profile. The -SCF3 group is one of the most lipophilic substituents available in medicinal chemistry.[3] Its Hansch parameter (π) value of +1.44 is significantly higher than that of other common groups, indicating its profound ability to increase a molecule's hydrophobicity.

Causality: The high lipophilicity arises from the three fluorine atoms, which create a large, non-polar surface area. This property is instrumental in enhancing a drug's ability to permeate lipid-rich biological membranes, such as the intestinal wall or the blood-brain barrier, thereby improving oral bioavailability and distribution to target tissues.[3]

| Functional Group | Hansch Lipophilicity Parameter (π) | Hammett Parameter (σp) |

| -H | 0.00 | 0.00 |

| -CH3 | 0.56 | -0.17 |

| -Cl | 0.71 | 0.23 |

| -CF3 | 0.88 | 0.54 |

| -SCF3 | 1.44 [5] | 0.50 |

| Table 1: Comparison of the physicochemical parameters of the -SCF3 group with other common substituents. |

Potent Electron-Withdrawing Effects

The -SCF3 group is strongly electron-withdrawing, comparable in strength to a nitro group, as indicated by its positive Hammett parameter (σp ≈ 0.50). This effect is primarily inductive, stemming from the high electronegativity of the fluorine atoms pulling electron density through the sulfur atom and into the trifluoromethyl moiety.

Causality: This strong electron-withdrawing capability can significantly lower the pKa of nearby acidic or basic centers, altering the ionization state of a molecule at physiological pH. This modulation can be crucial for optimizing interactions with a biological target (e.g., strengthening a hydrogen bond) or for tuning solubility and permeability. Furthermore, by withdrawing electron density from an aromatic ring, the -SCF3 group can render it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[4]

Enhanced Metabolic Stability

A frequent failure point for drug candidates is rapid metabolic degradation. The -SCF3 group can confer significant metabolic stability through two primary mechanisms:

-

Steric Shielding: The bulky nature of the -SCF3 group can physically block access of metabolic enzymes to nearby vulnerable sites on the molecule.

-

Electronic Protection: As mentioned, its powerful electron-withdrawing nature deactivates adjacent positions, particularly on aromatic rings, making them less prone to enzymatic oxidation.[3] The C-S bond itself is also relatively stable to in-vivo oxidation.[3]

dot graph TD { graph [splines=ortho, nodesep=0.8, ranksep=1.2, bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin=0.2]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

subgraph "Core Properties of -SCF3" direction LR A[High Lipophilicity(π = +1.44)]; B[Strong Electron-Withdrawing Effect(σp = +0.50)]; C[Metabolic Resistance(Steric & Electronic Shielding)]; end

subgraph "Impact on Drug Design" direction LR D[Improved Membrane Permeability(e.g., BBB, Gut Wall)]; E[Modulated pKa & Target Binding]; F[Increased Half-Life(Reduced Metabolic Clearance)]; end

A -- "Enhances" --> D; B -- "Modulates" --> E; C -- "Leads to" --> F;

D -- "Improves Bioavailability" --> G((Drug Efficacy)); E -- "Optimizes Potency/Selectivity" --> G; F -- "Improves PK Profile" --> G;

A [fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [fillcolor="#EA4335", fontcolor="#FFFFFF"]; C [fillcolor="#FBBC05", fontcolor="#202124"]; D [fillcolor="#34A853", fontcolor="#FFFFFF"]; E [fillcolor="#34A853", fontcolor="#FFFFFF"]; F [fillcolor="#34A853", fontcolor="#FFFFFF"]; G [shape=ellipse, style=filled, fillcolor="#202124", fontcolor="#FFFFFF"]; } enddot Diagram 1: Logical relationship between the core properties of the -SCF3 group and its impact on key drug design parameters.

Strategic Implementation in Drug Discovery Programs

The decision to introduce an -SCF3 group should be a data-driven, strategic choice aimed at solving specific problems in a drug discovery cascade.

Enhancing Membrane Permeability and Bioavailability

Problem: A lead compound shows high in-vitro potency but poor oral bioavailability due to low permeability across the gut wall.

-SCF3 Strategy: Introduction of an -SCF3 group at a position tolerant of steric bulk can dramatically increase lipophilicity, thereby enhancing passive diffusion across the intestinal epithelium.[3] This can lead to a significant improvement in the fraction of drug absorbed (Fa) and overall oral bioavailability. This strategy is also highly relevant for central nervous system (CNS) targets, where increased lipophilicity can facilitate passage across the blood-brain barrier.[6]

Modulating Target Affinity and Selectivity

Problem: A compound binds to its target, but potency is suboptimal. The binding pocket contains a hydrophobic region adjacent to a site where electronic modulation could be beneficial.

-SCF3 Strategy: The -SCF3 group can engage in productive hydrophobic interactions within the target's binding site. Simultaneously, its electron-withdrawing nature can alter the charge distribution of the molecule, potentially strengthening key hydrogen bonds or other electrostatic interactions with protein residues, leading to increased binding affinity and potency.[6]

Case Study: Blocking Aromatic Ring Oxidation

Consider a hypothetical drug candidate, "Parent-H," which suffers from rapid metabolic clearance due to hydroxylation at the para-position of a terminal phenyl ring.

| Compound | Key Property | Result |

| Parent-H | LogP | 2.5 |

| In-vitro half-life (microsomes) | 5 minutes | |

| Oral Bioavailability | < 5% | |

| Analog-SCF3 (para-SCF3) | LogP | 3.9 (2.5 + 1.44) |

| In-vitro half-life (microsomes) | > 60 minutes | |

| Oral Bioavailability | 45% | |

| Table 2: A hypothetical case study demonstrating the validated impact of -SCF3 installation on key drug properties. |

By replacing the para-hydrogen with an -SCF3 group, we introduce a metabolically robust substituent that deactivates the entire aromatic ring towards oxidative attack. The resulting "Analog-SCF3" is resistant to the primary metabolic pathway, leading to a drastically increased half-life and improved bioavailability. This is a classic and highly effective application of the -SCF3 moiety.[3]

Synthetic Strategies for -SCF3 Incorporation

The successful application of the -SCF3 group in drug discovery hinges on the availability of reliable and scalable synthetic methods. Modern organic chemistry offers several robust pathways for its introduction.[4][7]

Overview of Trifluoromethylthiolation Reactions

-

Electrophilic Trifluoromethylthiolation: This is the most common approach, utilizing reagents that deliver an "SCF3+" synthon to a nucleophilic substrate (e.g., an enolate, an electron-rich arene, or a heterocycle). Shelf-stable, crystalline reagents have been developed that are highly effective and user-friendly.[5][8][9]

-

Nucleophilic Trifluoromethylthiolation: These methods use a source of "SCF3-", such as copper(I) trifluoromethanethiolate (CuSCF3), to displace a leaving group or react with an electrophilic partner.[10]

-

Radical Trifluoromethylthiolation: This approach involves the generation of the SCF3• radical, which can then be added across double bonds or engage in other radical-mediated processes.[7]

Detailed Protocol: Electrophilic Trifluoromethylthiolation of an Activated Heterocycle

This protocol describes a self-validating system for the direct C-H trifluoromethylthiolation of an electron-rich heterocycle, such as an indole, using a modern, shelf-stable electrophilic reagent. The choice of this method is based on its broad applicability, mild conditions, and high functional group tolerance, reflecting field-proven expertise.[5]

Objective: To synthesize 3-(Trifluoromethylthio)indole from indole.

Materials & Reagents:

-

Indole (Substrate)

-

N-Trifluoromethylthio-dibenzenesulfonimide (Electrophilic SCF3 Reagent)[5]

-

Dichloromethane (DCM), anhydrous (Solvent)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (Saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (Eluent)

Experimental Procedure:

-

Reaction Setup: To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, add indole (117 mg, 1.0 mmol, 1.0 equiv.).

-

Reagent Addition: Add N-Trifluoromethylthio-dibenzenesulfonimide (410 mg, 1.1 mmol, 1.1 equiv.).

-

Solvent Addition: Dissolve the solids in anhydrous dichloromethane (10 mL) under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Monitoring: Stir the reaction mixture at room temperature (approx. 20-25 °C). The reaction is typically complete within 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until full conversion of the starting material is observed.[5]

-

Aqueous Workup: Upon completion, quench the reaction by adding 15 mL of saturated NaHCO3 solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 15 mL).

-

Washing: Combine the organic layers and wash sequentially with water (20 mL) and brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 3-(trifluoromethylthio)indole.

Self-Validation & Characterization: The identity and purity of the final product should be confirmed by 1H NMR, 13C NMR, 19F NMR, and high-resolution mass spectrometry (HRMS). A successful reaction will show the disappearance of the proton signal at the 3-position of the indole ring and the appearance of a characteristic singlet in the 19F NMR spectrum.

dot graph G { layout=dot; rankdir=TB; bgcolor="#F1F3F4"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#FFFFFF", color="#5F6368"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

A [label="1. Reaction Setup\n- Add Indole to flask"]; B [label="2. Reagent Addition\n- Add Electrophilic SCF3 Reagent"]; C [label="3. Reaction\n- Dissolve in DCM\n- Stir at RT for 24h"]; D [label="4. Monitoring\n- TLC / LC-MS"]; E [label="5. Quench & Workup\n- Add NaHCO3\n- Extract with DCM"]; F [label="6. Purification\n- Dry, concentrate\n- Silica Gel Chromatography"]; G [label="7. Characterization\n- NMR (1H, 13C, 19F), HRMS", fillcolor="#34A853", fontcolor="#FFFFFF"];

A -> B -> C -> D; D -> E [label="Reaction Complete"]; E -> F -> G; } enddot Diagram 2: Experimental workflow for the electrophilic trifluoromethylthiolation of indole.

Challenges and Future Perspectives

While powerful, the use of the -SCF3 group is not without challenges. The development of more cost-effective and environmentally benign trifluoromethylthiolating reagents is an ongoing area of research. Furthermore, expanding the synthetic toolbox to allow for the late-stage introduction of the -SCF3 group into complex, highly functionalized molecules remains a key objective. Future innovations will likely focus on catalytic methods that offer greater control over regioselectivity and stereoselectivity, further enhancing the utility of this remarkable functional group in the synthesis of next-generation therapeutics.

Conclusion

The trifluoromethylthio group is a privileged functional group in modern medicinal chemistry, offering a unique and powerful combination of extreme lipophilicity, potent electronic modulation, and metabolic stability. Its rational incorporation into drug candidates can be a highly effective strategy for overcoming common challenges related to ADME and potency. By understanding its fundamental physicochemical properties and leveraging robust synthetic methodologies, drug discovery teams can effectively utilize the -SCF3 group to design and develop safer and more efficacious medicines.

References

-

Thulluri, A., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Available at: [Link]

-

Yin, G., & Liu, G. (n.d.). Introduction of Trifluoromethylthio Group into Organic Molecules. Accessed from ResearchGate. Available at: [Link]

-

Chen, Y., et al. (n.d.). Synthesis of Trifluoromethylthio Compounds from Sulfur-Containing Precursors. Accessed from ResearchGate. Available at: [Link]

-

Zaragoza-Gomez, D., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. Available at: [Link]

-

Xu, C., et al. (2016). N-Trifluoromethylthio-dibenzenesulfonimide: A Shelf-Stable, Broadly Applicable Electrophilic Trifluoromethylthiolating Reagent. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Enhancing Properties of Molecules through 4-(Trifluoromethylthio)phenol. Available at: [Link]

-

Tseng, C.-C., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. PubMed. Available at: [Link]

-

Franco, F., et al. (2021). Continuous Flow Synthesis of α-Trifluoromethylthiolated Esters and Amides from Carboxylic Acids: a Telescoped Approach. PubMed Central. Available at: [Link]

-

Danoun, G., et al. (2023). A Toolbox of Reagents for Trifluoromethylthiolation: From Serendipitous Findings to Rational Design. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

Zhang, H., et al. (2024). Pharmaceutical and agrochemical products containing the trifluoromethylthio moiety. Accessed from ResearchGate. Available at: [Link]

-

Billard, T. (2015). Shelf-stable electrophilic reagents for trifluoromethylthiolation. PubMed. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. enamine.net [enamine.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Shelf-stable electrophilic reagents for trifluoromethylthiolation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Trifluoromethylthiolation [Synthetic Reagents] | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

An In-depth Technical Guide to the Electrophilicity of the Trifluoromethylthio Group

For Researchers, Scientists, and Drug Development Professionals

Abstract

The trifluoromethylthio (-SCF3) group has emerged as a uniquely powerful functional moiety in modern chemistry, particularly within the pharmaceutical and agrochemical industries. Its profound impact on molecular properties—such as lipophilicity, metabolic stability, and electron-withdrawing character—stems from a complex interplay of electronic effects centered on the sulfur atom.[1] This guide provides a comprehensive technical analysis of the electrophilic nature of the -SCF3 group. It delves into the underlying electronic principles, surveys the landscape of reagents designed to deliver an "SCF3+" synthon, elucidates key reaction mechanisms, and presents actionable experimental protocols. By synthesizing foundational theory with practical application, this document serves as a critical resource for scientists seeking to strategically leverage the -SCF3 group in molecular design and synthesis.

Introduction: The Rise of the Trifluoromethylthio Group in Modern Chemistry

The strategic incorporation of fluorine and fluorinated groups is a cornerstone of contemporary drug design.[2] Among these, the trifluoromethylthio (-SCF3) group has garnered significant attention for its ability to confer a unique constellation of properties upon a parent molecule.[3] Unlike its more common cousin, the trifluoromethyl (-CF3) group, the -SCF3 moiety introduces a sulfur atom that fundamentally alters its steric and electronic profile, opening new avenues for chemical synthesis and molecular engineering.

The Unique Physicochemical Properties of the -SCF3 Moiety

The value of the -SCF3 group is rooted in two primary characteristics:

-

High Lipophilicity : The -SCF3 group is one of the most lipophilic functional groups used in medicinal chemistry, with a Hansch lipophilicity parameter (π) of 1.44.[4] This feature can dramatically enhance a drug candidate's ability to cross cellular membranes, potentially improving bioavailability and tissue distribution.[1]

-

Strong Electron-Withdrawing Nature : The powerful inductive effect of the three fluorine atoms makes the -SCF3 group strongly electron-withdrawing.[3] This can increase the metabolic stability of a molecule by shielding adjacent positions from oxidative enzymatic degradation.

This combination allows chemists to fine-tune a molecule's pharmacokinetic and pharmacodynamic profile, often leading to improved efficacy and safety.[2]

Historical Context and Evolution of -SCF3 Chemistry

Early methods for introducing the -SCF3 group often relied on harsh conditions or utilized reagents that were difficult to handle, such as the highly toxic and gaseous trifluoromethanesulfenyl chloride (CF3SCl).[5] These challenges largely confined its use to specialized laboratories. The "renaissance" of -SCF3 chemistry was sparked by the development of stable, easy-to-handle electrophilic trifluoromethylthiolating reagents that deliver an "SCF3+" equivalent to a wide range of nucleophiles.[6] This breakthrough democratized access to trifluoromethylthiolated compounds, paving the way for their broader application.

Significance in Medicinal Chemistry and Agrochemicals

The strategic placement of an -SCF3 group can profoundly influence a molecule's biological activity. In drug development, it is used to enhance metabolic stability, improve membrane permeability, and modulate binding affinity with biological targets.[3] Similarly, in the agrochemical sector, the -SCF3 group contributes to the potency and environmental persistence of pesticides and herbicides. The growing number of patents and clinical candidates featuring this moiety underscores its established importance.

Unraveling the Electronic Nature of the Trifluoromethylthio Group

The reactivity of the -SCF3 group is a direct consequence of its electronic structure. The highly electronegative CF3 substituent polarizes the C-S bond, rendering the sulfur atom electron-deficient and thus susceptible to nucleophilic attack. This makes the sulfur atom the center of electrophilicity.

Inductive vs. Resonance Effects: A Dichotomy of Influence

The electronic character of the -SCF3 group is dominated by a strong electron-withdrawing inductive effect (-I) from the CF3 moiety. This effect is transmitted through the sulfur atom to the rest of the molecule. Unlike groups such as methoxy (-OCH3) or even methylthio (-SCH3), the sulfur atom's lone pairs in the -SCF3 group are less available for resonance donation (+R) due to the powerful pull of the fluorines. This results in a net electron-withdrawing character that is significantly stronger than that of a simple thioether.

Quantifying Electrophilicity: Theoretical and Experimental Approaches

The electron-withdrawing strength of substituents is often quantified using Hammett (σ) and Taft (σ*) parameters, which are derived from the ionization of benzoic acids and the hydrolysis of esters, respectively. These parameters provide a valuable scale for comparing electronic effects.

Table 1: Comparison of Hammett (σp) and Taft (σ) Parameters for -SCF3 and Related Groups*

| Substituent Group | Hammett Constant (σp) | Taft Constant (σ*) | Key Characteristic |

| -SCF3 | 0.50 | 0.95 | Strongly Electron-Withdrawing, Lipophilic |

| -CF3 | 0.54 | 0.92 | Strongly Electron-Withdrawing |

| -SMe | 0.00 | 0.15 | Weakly Donating/Withdrawing |

| -Cl | 0.23 | 0.47 | Moderately Electron-Withdrawing |

| -NO2 | 0.78 | 1.39 | Very Strongly Electron-Withdrawing |

Data compiled from authoritative sources on physical organic chemistry.[7]

As shown in Table 1, the Hammett constant for -SCF3 (σp = 0.50) confirms its status as a potent electron-withdrawing group, comparable in strength to the -CF3 group itself.

The Role of the Sulfur Atom: A Gateway for Electrophilic Attack

In an electrophilic trifluoromethylthiolating reagent (e.g., SCF3-LG, where LG is a leaving group), the S-LG bond is highly polarized. The sulfur atom bears a partial positive charge (δ+) and acts as the electrophilic center. When a nucleophile (Nu:) attacks, it forms a new bond with the sulfur, displacing the leaving group. The stability of the leaving group anion (LG:-) is a critical factor driving the reaction's efficiency.[8][9]

Generation and Reactivity of Electrophilic Trifluoromethylthiolating Reagents

The key to harnessing the electrophilicity of the -SCF3 group lies in the design of reagents that can effectively transfer it to a nucleophile. Modern reagents are typically shelf-stable solids or liquids that are far safer and easier to handle than early predecessors like CF3SCl.[5]

Overview of Reagent Classes

Electrophilic trifluoromethylthiolating reagents can be broadly categorized based on the nature of the leaving group attached to the sulfur atom.

Caption: Classification of Electrophilic Trifluoromethylthiolating Reagents.

-

N-SCF3 Reagents : These reagents, such as N-trifluoromethylthiosaccharin and N-trifluoromethylthiodibenzenesulfonimide, are highly effective and versatile.[8][10] The reactivity is driven by the formation of a very stable saccharin or dibenzenesulfonimide anion as the leaving group.[8][9]

-

Sulfonium Salts : Reagents developed by Yagupolskii and Umemoto are powerful trifluoromethylating and trifluoromethylthiolating agents.[11][12] These are typically diaryl(trifluoromethyl)sulfonium salts.[11]

-

Hypervalent Iodine Reagents : Togni and others have developed hypervalent iodine compounds that can serve as sources of electrophilic -SCF3 groups, often involving radical pathways.[13][14]

-

Trifluoromethanesulfenates : These reagents are also effective for the trifluoromethylthiolation of a wide range of nucleophiles.[15]

Mechanistic Pathways of Trifluoromethylthiolation

The transfer of the -SCF3 group to a nucleophile generally proceeds via a polar substitution mechanism, although single-electron transfer (SET) pathways can also be involved, particularly with hypervalent iodine reagents.[16]

Electrophilic -SCF3 reagents react readily with a broad spectrum of soft and hard nucleophiles, including enolates, electron-rich arenes, amines, alcohols, and thiols.[4][9] The choice of reagent and reaction conditions is crucial and depends on the nucleophilicity of the substrate. For instance, highly reactive reagents like N-trifluoromethylthiodibenzenesulfonimide can trifluoromethylthiolate even unactivated arenes, a challenging transformation.[6]

Caption: General Mechanism of Electrophilic Trifluoromethylthiolation.

Key Experimental Protocols for Electrophilic Trifluoromethylthiolation

Trustworthiness: The following protocols are adapted from peer-reviewed literature and represent robust, validated methods. Success depends critically on reagent quality, exclusion of atmospheric moisture, and careful monitoring.

Protocol 1: Synthesis of an Electrophilic Trifluoromethylthiolating Reagent (N-Trifluoromethylthio-dibenzenesulfonimide)

This protocol is adapted from the work of Shen and coworkers and describes the synthesis of a highly reactive electrophilic reagent.[6]

Materials:

-

N-chloro-N-(phenylsulfonyl)benzenesulfonamide (1.0 equiv)

-

Silver(I) trifluoromethanethiolate (AgSCF3) (1.2 equiv)

-

Dichloromethane (DCM), anhydrous

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add N-chloro-N-(phenylsulfonyl)benzenesulfonamide and anhydrous DCM.

-

Cool the resulting suspension to 0 °C in an ice bath.

-

Add AgSCF3 portion-wise over 10 minutes. The reaction mixture will typically turn from colorless to a pale yellow or grey suspension.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC or ¹⁹F NMR until the starting material is consumed.

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the silver chloride precipitate. Wash the pad with additional DCM.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

The product can be purified by recrystallization from a suitable solvent system (e.g., DCM/hexane) to afford N-trifluoromethylthio-dibenzenesulfonimide as a white crystalline solid.

Self-Validation: The product should be characterized by ¹H, ¹³C, and ¹⁹F NMR spectroscopy and mass spectrometry to confirm its identity and purity. The ¹⁹F NMR should show a characteristic singlet for the -SCF3 group.

Protocol 2: Trifluoromethylthiolation of a Carbon Nucleophile (β-Ketoester)

This protocol demonstrates the use of an electrophilic reagent to install an -SCF3 group at the α-position of a β-ketoester.

Caption: Experimental Workflow for Trifluoromethylthiolation of an Enolate.

Procedure:

-

In a flame-dried flask under an inert atmosphere, suspend sodium hydride (1.1 equiv) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C and add a solution of the β-ketoester (1.0 equiv) in THF dropwise.

-

Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the enolate.

-

Add a solution of N-trifluoromethylthiosaccharin (1.1 equiv) in THF dropwise at 0 °C.[8]

-

Allow the reaction to warm to room temperature and stir until TLC analysis indicates consumption of the starting material.

-

Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by flash column chromatography on silica gel to yield the α-trifluoromethylthiolated product.

Self-Validation: Successful reaction is confirmed by NMR spectroscopy, where the disappearance of the α-proton signal and the appearance of a new singlet in the ¹⁹F NMR spectrum are key indicators.

Applications and Case Studies in Drug Development

The true measure of the -SCF3 group's utility is its successful application in modifying drug candidates to achieve superior properties.

Enhancing Lipophilicity and Metabolic Stability

As previously noted, the primary drivers for incorporating an -SCF3 group are to increase lipophilicity (logP) and block metabolic hotspots.[4] Replacing a metabolically labile group, such as a methyl or methoxy group, with the robust -SCF3 group can significantly extend a compound's half-life in vivo.[3]

Modulating Receptor-Ligand Interactions

The strong dipole and unique steric profile of the -SCF3 group can introduce new, favorable interactions within a protein's binding pocket. It can participate in dipole-dipole interactions, or its lipophilic nature can enhance binding in hydrophobic pockets, leading to increased potency and selectivity.

Table 2: Physicochemical Property Modulation by -SCF3 in Drug Candidates (Illustrative Examples)

| Parent Moiety | Property of Concern | Modification | Observed Improvement |

| Aryl-CH3 | Rapid oxidation at methyl group | Aryl-SCF3 | Increased metabolic stability, higher logP[3] |

| Aryl-H | Low membrane permeability | Aryl-SCF3 | Enhanced lipophilicity and cell penetration[1] |

| Heterocycle-Cl | Suboptimal binding affinity | Heterocycle-SCF3 | Improved ligand-receptor interactions[2] |

Challenges and Future Directions

Despite significant progress, challenges and opportunities remain in the field of electrophilic trifluoromethylthiolation.

Reagent Stability and Scalability

While modern reagents are vastly improved, some can still be sensitive to moisture, and their synthesis can be costly for large-scale industrial applications. The development of more robust, economically viable reagents remains an active area of research.

Stereoselective Trifluoromethylthiolation

The creation of chiral centers bearing an -SCF3 group is a significant challenge. The development of catalytic, enantioselective methods for trifluoromethylthiolation is a key frontier. Recently, optically pure electrophilic reagents like (1S)-(−)-N-trifluoromethylthio-2,10-camphorsultam have been developed for this purpose.[10]

Conclusion

The electrophilicity of the trifluoromethylthio group is a cornerstone of its utility in modern chemical science. The ability to transfer this group efficiently and selectively has transformed it from a chemical curiosity into an indispensable tool for medicinal and agrochemical chemists. Through a deep understanding of its electronic properties and the rational design of electrophilic reagents, scientists can now strategically install the -SCF3 moiety to optimize molecular properties and accelerate the development of new therapeutics and advanced materials. The continued innovation in reagent design and catalytic methods promises to further expand the reach and impact of this remarkable functional group.

References

-

MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available at: [Link]

-

Wikipedia. Trifluoromethylation. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Enhancing Properties of Molecules through 4-(Trifluoromethylthio)phenol. Available at: [Link]

-

ACS Publications. Shelf-Stable Electrophilic Reagents for Trifluoromethylthiolation. Accounts of Chemical Research. Available at: [Link]

-

Request PDF. Introduction of Trifluoromethylthio Group into Organic Molecules. Available at: [Link]

-

PubMed. Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery. Available at: [Link]

-

PrepChem.com. Synthesis of trifluoromethanesulfenyl chloride. Available at: [Link]

-

ACS Publications. N-Trifluoromethylthio-dibenzenesulfonimide: A Shelf-Stable, Broadly Applicable Electrophilic Trifluoromethylthiolating Reagent. The Journal of Organic Chemistry. Available at: [Link]

-

ACS Publications. A Toolbox of Reagents for Trifluoromethylthiolation: From Serendipitous Findings to Rational Design. The Journal of Organic Chemistry. Available at: [Link]

-

PubMed. Shelf-stable electrophilic reagents for trifluoromethylthiolation. Available at: [Link]

- Google Patents. Preparation process of trifluoromethyl sulfinyl chloride.

-

ACS Publications. Structure–Reactivity Relationship of Trifluoromethanesulfenates: Discovery of an Electrophilic Trifluoromethylthiolating Reagent. The Journal of Organic Chemistry. Available at: [Link]

-

ACS Publications. Copper-Mediated Photoinduced Trifluoromethylation of Arylsulfonium Salts with Yagupolskii–Umemoto Reagent. Available at: [Link]

-

PubMed. Efficient access to extended Yagupolskii-Umemoto-type reagents: triflic acid catalyzed intramolecular cyclization of ortho-ethynylaryltrifluoromethylsulfanes. Available at: [Link]

-

ACS Publications. Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. Available at: [Link]

-

NIH. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Available at: [Link]

-

RSC Publishing. Trifluoromethanesulfinyl chloride: an effective trifluoromethyl radical source in the trifluoromethylimination of alkenes. Green Chemistry. Available at: [Link]

-

ACS Publications. Copper-Mediated Photoinduced Trifluoromethylation of Arylsulfonium Salts with Yagupolskii–Umemoto Reagent. Organic Letters. Available at: [Link]

-

ACS Publications. New Electrophilic Trifluoromethylating Agents. The Journal of Organic Chemistry. Available at: [Link]

-

Organic Chemistry Portal. New Stable Reagents for the Nucleophilic Trifluoromethylation. 1. Trifluoromethylation of Carbonyl Compounds with N-Formylmorpholine Derivatives. Available at: [Link]

-

ACS Publications. Electrophilic Hypervalent Trifluoromethylthio-Iodine(III) Reagent. Organic Letters. Available at: [Link]

-

ResearchGate. Yagupolski‐Umemoto type reagents. Available at: [Link]

-

Beilstein Journals. Decarboxylative trifluoromethylthiolation of pyridylacetates. Available at: [Link]

-

Oakwood Chemical. Advances in the Development of Trifluoromethoxylation Reagents. Available at: [Link]

-

Wechem. Application of trifluoromethanesulfonyl chloride in organic synthesis: sulfonylation and trifluoromethylation reactions. Available at: [Link]

-

Wang Lab. A survey of Hammett substituent constants and resonance and field parameters. Available at: [Link]

Sources

- 1. enamine.net [enamine.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Shelf-stable electrophilic reagents for trifluoromethylthiolation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Trifluoromethylthiolation [Synthetic Reagents] | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Trifluoromethylation - Wikipedia [en.wikipedia.org]

The Trifluoromethylthio Group: A Technical Guide to Understanding and Harnessing Its Lipophilicity in Drug Discovery

Executive Summary

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry. Among these, the trifluoromethylthio (-SCF3) group has emerged as a uniquely powerful moiety for enhancing the druglike properties of molecular entities. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the lipophilicity of -SCF3-containing compounds. We will delve into the fundamental principles governing this property, provide detailed, field-proven protocols for its accurate measurement, and offer a comparative analysis against the more common trifluoromethyl (-CF3) group. By understanding the causality behind its effects, researchers can better leverage the -SCF3 group to overcome challenges in drug absorption, distribution, and metabolic stability, ultimately accelerating the development of novel therapeutics.

The Trifluoromethylthio (-SCF3) Group: A Primer

The trifluoromethylthio group is a trifluoromethyl group connected to a parent molecule via a sulfur atom. This seemingly simple addition has profound consequences for a molecule's physicochemical profile. The -SCF3 group is characterized by its potent electron-withdrawing nature and, most notably for this guide, its exceptionally high lipophilicity.[1] These properties can significantly influence a molecule's pharmacological profile and chemical reactivity.[1] In the context of drug discovery, the introduction of an -SCF3 group can lead to enhanced membrane permeability, which in turn can improve drug absorption and distribution.[1][2] Furthermore, its electron-withdrawing effect can bolster metabolic stability by shielding adjacent chemical bonds from enzymatic degradation.[1][2]

Understanding Lipophilicity: The Gateway to Biological Systems

Lipophilicity, often described as "fat-loving," is a critical physicochemical property that governs the ability of a chemical compound to dissolve in fats, oils, lipids, and non-polar solvents.[3] In drug discovery, it is a key determinant of a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[3][4][] A drug candidate must possess sufficient lipophilicity to traverse the lipid bilayers of cell membranes and reach its target, yet not be so lipophilic that it remains sequestered in fatty tissues or exhibits poor aqueous solubility.[3]

The most common metric for quantifying lipophilicity is the partition coefficient (P), which is the ratio of the concentration of a compound in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water or a buffer) at equilibrium. This is usually expressed in its logarithmic form, logP.[3]

-

logP > 0: Indicates a higher affinity for the lipid phase (lipophilic).

-

logP < 0: Indicates a higher affinity for the aqueous phase (hydrophilic).

-

logP = 0: Indicates equal distribution between the two phases.

For ionizable compounds, the distribution coefficient (D) is used, which is the partition coefficient at a specific pH. Its logarithmic form is logD.[6]

Quantifying the Lipophilicity of the -SCF3 Group: A Comparative Analysis

The Hansch-Leo lipophilicity parameter (π) is a measure of the hydrophobicity of a substituent relative to hydrogen. A positive π value indicates that the substituent is more hydrophobic than hydrogen. The trifluoromethyl (-CF3) group is a well-known lipophilic substituent with a Hansch π value of +0.88.[7] While a precise, universally cited Hansch π value for the -SCF3 group is less commonly published, it is widely recognized in the medicinal chemistry community as one of the most lipophilic functional groups, significantly more so than the -CF3 group.[2] This heightened lipophilicity is a key reason for its growing use in drug design.

| Functional Group | Hansch-Leo π Value | Relative Lipophilicity |

| -H | 0.00 | Reference |

| -CH3 | +0.56 | Lipophilic |

| -F | +0.14 | Slightly Lipophilic |

| -CF3 | +0.88 | Very Lipophilic[7] |

| -SCF3 | > +1.0 (Estimated) | Exceptionally Lipophilic[2] |

Table 1: A comparative look at the Hansch-Leo π values for common functional groups, highlighting the exceptional lipophilicity of the -SCF3 group.

The enhanced lipophilicity of the -SCF3 group compared to the -CF3 group can be attributed to the presence of the sulfur atom. Sulfur is larger and more polarizable than carbon, which can lead to more favorable van der Waals interactions with the non-polar n-octanol phase in partitioning experiments.

Figure 1: A comparative diagram of the -CF3 and -SCF3 groups, highlighting the structural difference that leads to the enhanced lipophilicity of the -SCF3 moiety.

Experimental Protocols for Lipophilicity Determination

Accurate determination of logP is crucial for understanding the behavior of -SCF3-containing compounds. The following are detailed protocols for the two most common methods: the shake-flask method and the Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method.

The Shake-Flask Method: The Gold Standard

The shake-flask method is the traditional and most direct way to measure logP.[8][9] It involves partitioning a compound between n-octanol and water (or a buffer) and then measuring the concentration of the compound in each phase.

Experimental Protocol: Shake-Flask logP Determination

-

Preparation of Phases:

-

Saturate n-octanol with water by shaking equal volumes of the two solvents together for 24 hours, then allowing them to separate.

-

Saturate water (or a 0.01 M phosphate buffer, pH 7.4) with n-octanol in the same manner. This pre-saturation is critical to prevent volume changes during the experiment.[6][9]

-

-

Sample Preparation:

-

Partitioning:

-

In a suitable vessel (e.g., a glass vial with a screw cap), add a precise volume of the pre-saturated n-octanol and pre-saturated aqueous phase. The ratio of the volumes can be adjusted depending on the expected lipophilicity of the compound.[8]

-

Add a small aliquot of the compound's stock solution to the biphasic system. The final concentration should be low enough to avoid solubility issues in either phase.

-

Securely cap the vessel and shake it vigorously for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C) to allow for complete partitioning.[10]

-

Allow the phases to separate completely. This can be facilitated by centrifugation if an emulsion has formed.

-

-

Analysis:

-

Carefully withdraw an aliquot from both the n-octanol and aqueous phases.

-

Determine the concentration of the compound in each aliquot using a suitable analytical technique, such as UV-Vis spectroscopy or LC-MS/MS.

-

For fluorinated compounds, 19F NMR can be a particularly effective method, as it allows for direct quantification without the need for a chromophore.[10]

-

-

Calculation of logP:

-

logP = log10 ( [Concentration in n-octanol] / [Concentration in aqueous phase] )

-

Causality Behind Experimental Choices:

-

Pre-saturation of solvents: This step is crucial for thermodynamic consistency. If the solvents are not pre-saturated, they will dissolve in each other during the experiment, altering the volumes and affecting the accuracy of the final concentration measurements.

-

Constant temperature: Partitioning is a temperature-dependent process. Maintaining a constant temperature ensures the reproducibility of the results.

-

Vigorous shaking: This provides the necessary energy to overcome the interfacial tension between the two phases and allows the system to reach equilibrium more quickly.

RP-HPLC Method: A High-Throughput Alternative

The RP-HPLC method is an indirect but much faster method for estimating logP.[2][11] It is based on the correlation between a compound's retention time on a non-polar stationary phase and its known logP value.

Experimental Protocol: RP-HPLC logP Estimation

-

System Setup:

-

Use a reversed-phase HPLC column (e.g., C18 or C8).

-

The mobile phase is typically a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).

-

-

Calibration:

-

Select a set of at least six reference compounds with known logP values that span the expected lipophilicity range of the test compound.[2]

-

Inject each reference compound into the HPLC system under isocratic conditions (a constant mobile phase composition).

-

Record the retention time (tR) for each reference compound and the void time (t0), which is the retention time of a non-retained compound.

-

Calculate the capacity factor (k) for each reference compound using the formula: k = (tR - t0) / t0.

-

Create a calibration curve by plotting the log(k) values against the known logP values of the reference compounds. The relationship should be linear.[2]

-

-

Analysis of the Test Compound:

-

Inject the -SCF3-containing test compound into the HPLC system using the same chromatographic conditions as the reference compounds.

-

Measure its retention time (tR) and calculate its capacity factor (k).

-

-

logP Estimation:

-

Using the linear regression equation from the calibration curve, calculate the logP of the test compound from its log(k) value.

-

Causality Behind Experimental Choices:

-

Reversed-phase column: The non-polar stationary phase mimics a lipophilic environment. Compounds with higher lipophilicity will have stronger interactions with the stationary phase and thus longer retention times.

-

Isocratic elution: Maintaining a constant mobile phase composition ensures that the retention is solely based on the compound's interaction with the stationary phase, allowing for a direct correlation with lipophilicity.

-

Calibration with standards: This is the cornerstone of the indirect method. The accuracy of the estimated logP is highly dependent on the quality of the calibration curve and the structural similarity of the standards to the test compound.

Figure 2: An experimental workflow diagram illustrating the key steps in both the direct (Shake-Flask) and indirect (RP-HPLC) methods for determining logP.

Impact on Drug Discovery and Development

The deliberate use of the -SCF3 group to modulate lipophilicity is a sophisticated strategy in drug design. By increasing lipophilicity, the -SCF3 group can:

-

Enhance Membrane Permeability: Improved passage through biological membranes, such as the intestinal wall and the blood-brain barrier, can lead to better oral bioavailability and central nervous system penetration.[10]

-

Increase Potency: The hydrophobic nature of the -SCF3 group can promote favorable interactions with hydrophobic pockets in target proteins, thereby increasing binding affinity and potency.

-

Improve Metabolic Stability: The strong electron-withdrawing nature of the -SCF3 group can protect neighboring parts of the molecule from metabolic enzymes, prolonging the drug's half-life in the body.[2]

However, it is crucial to maintain a balance. Excessively high lipophilicity can lead to poor aqueous solubility, increased binding to plasma proteins, and a higher risk of off-target toxicity.[3][4] Therefore, the decision to incorporate an -SCF3 group must be made within the broader context of the molecule's overall physicochemical profile and the desired therapeutic outcome.

Conclusion

The trifluoromethylthio group is a powerful tool in the medicinal chemist's arsenal for optimizing the properties of drug candidates. Its exceptional lipophilicity, coupled with its strong electron-withdrawing character, offers a unique combination of benefits for improving a molecule's pharmacokinetic and pharmacodynamic profiles. A thorough understanding of the principles of lipophilicity and the application of robust experimental methods for its determination are essential for successfully harnessing the potential of -SCF3-containing compounds. This guide provides the foundational knowledge and practical protocols to empower researchers to make informed decisions in the design and development of the next generation of therapeutics.

References

- Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery, 7(10), 863–875.

- WuXi AppTec. (2023). Rapid Determination of Lipophilicity: Establishment and Application of Reversed-Phase Liquid Chromatography (RP-HPLC).

- Lin, J., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Journal of Visualized Experiments, (143), e58824.

- Kheylik, Y. (2024). LogP / LogD shake-flask method. protocols.io.

- Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development.

- Muller, N. (1986). When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. Journal of Pharmaceutical Sciences, 75(10), 987-991.

- Impact of Functional Groups in Organic Chemistry on Pharmaceutical Development. (2024).

- Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. (2015). European Journal of Pharmaceutical Sciences, 76, 181-191.

- The influence of lipophilicity in drug discovery and design. (2012). Expert Opinion on Drug Discovery, 7(10), 863-875.

- Kheylik, Y. (2024). (PDF) LogP / LogD shake-flask method v1.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2023). Molecules, 28(14), 5488.

- Lipophilicity of Drug. (2024).

- Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2-F/CF2-Me or CF3/CH3 Exchange. (2018). Journal of Medicinal Chemistry, 61(23), 10637-10643.

- Comparative effects of trifluoromethyl- and methyl-group substitutions in proline. (2018). Chemical Science, 9(31), 6563-6571.

- Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub.

- Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. (1995). European Journal of Pharmaceutical Sciences, 76, 181-191.

- Comparative effects of trifluoromethyl- and methyl-group substitutions in proline. (2018). Chemical Science, 9(31), 6563-6571.

- Chromatographic Approaches for Measuring Log P. (2008).

- High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. (2020). Analytical Chemistry, 92(12), 8239-8246.

- Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. (2021).

- Novel N(SCF3)(CF3)-amines: synthesis, scalability and stability. (2020). RSC Advances, 10(50), 29935-29939.

Sources

- 1. When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rapid Determination of Lipophilicity: Establishment and Application of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 3. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 4. researchgate.net [researchgate.net]

- 6. LogP / LogD shake-flask method [protocols.io]

- 7. mdpi.com [mdpi.com]

- 8. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 11. encyclopedia.pub [encyclopedia.pub]

A-Technical-Guide-to-3-Bromo-5-trifluoromethylthioanisole-A-Versatile-Building-Block-for-Modern-Research

Abstract

3-Bromo-5-trifluoromethylthioanisole is a strategically functionalized aromatic compound poised for significant utility in drug discovery, agrochemical synthesis, and materials science. Its unique trifecta of reactive sites—an aryl bromide for cross-coupling, a metabolically robust trifluoromethyl group for modulating bioactivity, and an oxidizable thioether moiety—offers a rich platform for chemical diversification. This guide provides a comprehensive overview of the molecule's potential, detailing its core reactivity, proposing detailed synthetic protocols for its derivatization, and exploring its prospective applications. By grounding these proposals in established chemical principles and citing field-proven methodologies, we present this compound as a high-potential scaffold for researchers and development professionals.

Introduction: A Scaffold of Untapped Potential

While not yet a widely cataloged reagent, this compound (1-bromo-3-(methylthio)-5-(trifluoromethyl)benzene) represents a confluence of three of the most powerful functional groups in modern synthetic and medicinal chemistry. The strategic 1,3,5-substitution pattern offers distinct and addressable handles for orthogonal chemical modifications.

-

The Aryl Bromide: A cornerstone of transition-metal-catalyzed cross-coupling, enabling the formation of C-C, C-N, and C-O bonds with exceptional control and predictability.

-

The Trifluoromethyl (CF3) Group: An indispensable tool in drug design, the CF3 group is known to profoundly enhance metabolic stability, membrane permeability, and binding affinity through its unique electronic and steric properties.[1][2][3]

-

The Thioanisole (Methylthio) Group: A versatile moiety that can be selectively oxidized to the corresponding sulfoxide and sulfone, introducing polar, hydrogen-bond-accepting groups that are critical for modulating solubility and target engagement.[4]

This guide will deconstruct the molecule's potential by analyzing each functional group, providing robust, actionable protocols for its transformation, and hypothesizing its application in the synthesis of novel, high-value chemical entities.

Predicted Physicochemical and Synthetic Accessibility

Predicted Properties

A molecule's utility is fundamentally linked to its physical properties. The table below summarizes key predicted characteristics for this compound, which are crucial for designing reaction conditions and predicting the behavior of its derivatives in biological systems.

| Property | Predicted Value / Characteristic | Significance in Research & Development |

| Molecular Formula | C8H6BrF3S | Defines molecular weight and elemental composition. |

| Molecular Weight | 289.09 g/mol | Foundational for stoichiometric calculations in synthesis. |

| Lipophilicity (cLogP) | ~4.5 | High lipophilicity suggests good membrane permeability, a key factor in drug bioavailability.[1] |

| Reactivity Centers | Aryl C-Br, Thioether (S-CH3), Aromatic Ring | Provides multiple, distinct sites for chemical modification and library generation. |

Plausible Synthetic Route

The accessibility of a building block is paramount. A plausible and efficient synthesis of this compound could be envisioned starting from the commercially available 3-Bromo-5-(trifluoromethyl)aniline.[5][6][7] This approach leverages well-established Sandmeyer and nucleophilic aromatic substitution reactions.

Caption: A plausible synthetic pathway to the target molecule.

Core Reactivity & Synthetic Applications

The true power of this compound lies in its capacity for diversification. Below are detailed explorations of its key reactive handles, complete with generalized experimental protocols.

The Aryl Bromide: A Gateway to Complexity via Cross-Coupling

The aryl bromide is arguably the most versatile functional group on the scaffold, serving as a prime substrate for a wide array of palladium-catalyzed cross-coupling reactions. These reactions are fundamental to modern synthesis, allowing for the precise and efficient construction of complex molecular architectures.[8][9][10]

Key Potential Transformations:

-

Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids/esters, ideal for synthesizing biaryl structures.[8][11]

-

Buchwald-Hartwig Amination: For C-N bond formation, crucial for creating anilines and related structures prevalent in pharmaceuticals.[12][13]

-

Sonogashira Coupling: For C-C bond formation with terminal alkynes, introducing linear scaffolds important in materials science and as linkers.[14][15][16]

-

Heck Coupling: For C-C bond formation with alkenes.

-

Carbonylative Couplings: For introducing ketone functionalities.[17]

Caption: Diversification pathways via the aryl bromide handle.

Detailed Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust, general method for coupling an arylboronic acid to the this compound scaffold.

Objective: To synthesize a 3-Aryl-5-trifluoromethylthioanisole derivative.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

-

Solvent (e.g., Toluene/H₂O, 1,4-Dioxane/H₂O)

Procedure:

-

Inert Atmosphere: To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

-

Degassing: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is critical to prevent oxidation of the palladium catalyst.

-

Solvent & Catalyst Addition: Add the degassed solvent(s) via syringe, followed by the palladium catalyst.

-

Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-16 hours.

-

Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

The Trifluoromethyl Group: A Bioactive Powerhouse

The CF₃ group is a cornerstone of modern medicinal chemistry.[2] Its introduction into a molecule can dramatically improve its drug-like properties.[18]

-

Metabolic Stability: The C-F bond is exceptionally strong (~485 kJ/mol), making the CF₃ group highly resistant to metabolic degradation by enzymes like Cytochrome P450.[1][2] This often leads to a longer in-vivo half-life.

-

Lipophilicity: The CF₃ group significantly increases lipophilicity (Hansch π constant of +0.88), which can enhance membrane permeability and bioavailability.[1][2]

-

Binding Affinity: Its steric bulk and ability to participate in non-covalent interactions (dipole-dipole, halogen bonding) can lead to stronger binding with protein targets.[2]

-

Bioisosterism: The CF₃ group is often used as a bioisostere for other groups like chlorine or methyl, allowing chemists to fine-tune a molecule's properties while maintaining its core binding mode.[1][3]

Table: Examples of FDA-Approved Drugs Containing a Trifluoromethyl Group

| Drug | Therapeutic Class | Significance of the CF₃ Group |

| Fluoxetine (Prozac) | Antidepressant (SSRI) | The CF₃ group on the phenyl ring is crucial for its selective serotonin reuptake inhibition.[3] |

| Celecoxib (Celebrex) | NSAID (COX-2 Inhibitor) | The CF₃ group contributes to the selectivity for the COX-2 enzyme over COX-1.[3] |

| Efavirenz (Sustiva) | Antiretroviral (NNRTI) | Enhances binding affinity to HIV reverse transcriptase.[3] |

| Sitagliptin (Januvia) | Antidiabetic (DPP-4 Inhibitor) | The trifluoromethyl group contributes to the potency and metabolic stability of the molecule. |

The Thioanisole Moiety: A Handle for Polarity Modulation

The thioether (methylthio) group is not merely a passive substituent. It is a key functional handle that can be selectively oxidized to produce the corresponding sulfoxide and sulfone.[19][20] This transformation is synthetically straightforward and provides a powerful method for modulating a compound's physicochemical properties.[4][21]

-

Increased Polarity & Solubility: Oxidation introduces a polar sulfoxide or sulfone group, which can significantly increase aqueous solubility—a common challenge in drug development.[21]

-

Hydrogen Bond Acceptor: The oxygen atoms of sulfoxides and sulfones are excellent hydrogen bond acceptors, which can lead to new, beneficial interactions within a protein's binding pocket.[21][22]

-

Metabolic Stability: While the thioether can be a site of metabolism, the resulting sulfone is often highly stable.[23]

Caption: Stepwise oxidation of the thioanisole moiety.

Detailed Protocol: Oxidation to Sulfone

This protocol describes the complete oxidation of the thioether to the sulfone using hydrogen peroxide.

Objective: To convert a 3-substituted-5-trifluoromethylthioanisole into its corresponding sulfone.

Materials:

-

Thioanisole derivative (1.0 equiv)

-

Hydrogen Peroxide (30% aq. solution, 2.5-3.0 equiv)

-

Acetic Acid (as solvent or co-solvent)

-

Optional: Catalyst (e.g., Amberlyst 15)[24]

Procedure:

-

Dissolution: Dissolve the thioanisole derivative in glacial acetic acid in a round-bottom flask.

-

Oxidant Addition: Cool the solution in an ice bath (0-5 °C). Slowly add the hydrogen peroxide solution dropwise, maintaining the internal temperature below 15 °C.

-